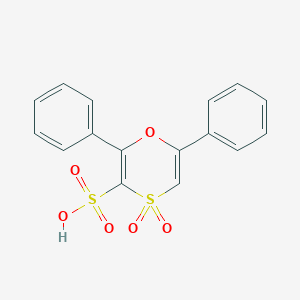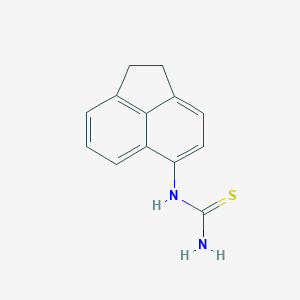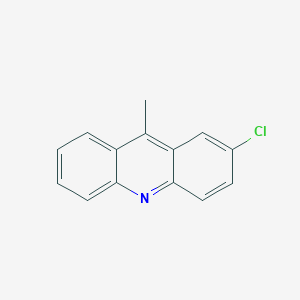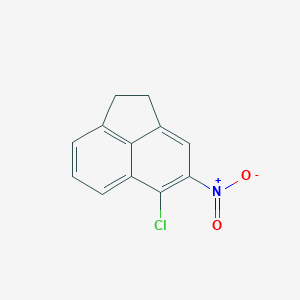![molecular formula C21H19N5O6 B282208 methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282208.png)
methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the tetrazolo-pyrimidine family, which has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate in lab experiments is its ability to modulate multiple signaling pathways. This makes it a potentially useful tool for studying complex biological processes. However, one limitation of using this compound is its relatively low solubility, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate. One potential direction is the exploration of its potential use in the treatment of neurodegenerative disorders. Another potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate to form 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-1,7-dihydro-1,3,5-triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been studied for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C21H19N5O6 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19N5O6/c1-30-13-7-4-11(5-8-13)19(28)16-17(20(29)32-3)22-21-23-24-25-26(21)18(16)12-6-9-14(27)15(10-12)31-2/h4-10,18,27H,1-3H3,(H,22,23,25) |
Clave InChI |
CMCVEKAUBMHXLQ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)O)OC)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)O)OC)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)




![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)


![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)